molecular formula C14H16O2 B12986868 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde

Cat. No.: B12986868
M. Wt: 216.27 g/mol
InChI Key: BNYULYZEPOQKPV-UHFFFAOYSA-N
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Description

1-Phenyl-2-oxabicyclo[222]octane-4-carbaldehyde is a compound that features a unique bicyclic structure with an oxirane ring fused to a phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.

    Reduction: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-methanol.

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde exerts its effects is primarily through its interaction with molecular targets in biological systems. The oxirane ring can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bicyclic structure with an oxirane ring and an aldehyde group. This combination provides distinct reactivity and physicochemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde

InChI

InChI=1S/C14H16O2/c15-10-13-6-8-14(9-7-13,16-11-13)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2

InChI Key

BNYULYZEPOQKPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)C=O)C3=CC=CC=C3

Origin of Product

United States

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